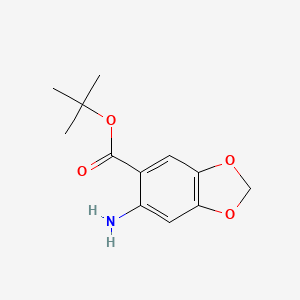

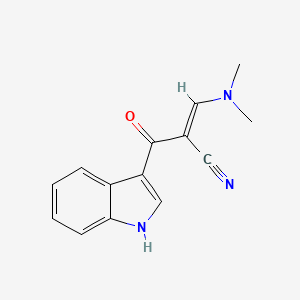

![molecular formula C8H7N3O2 B2559859 5-甲基咪唑并[1,2-c]嘧啶-2-羧酸 CAS No. 1783574-87-7](/img/structure/B2559859.png)

5-甲基咪唑并[1,2-c]嘧啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

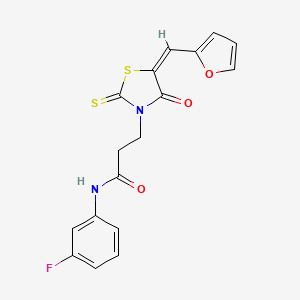

5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a chemical compound with the empirical formula C9H8N2O2 . It is a solid substance . This compound is part of the imidazopyrimidine class, which are structural analogs (isosteres) of purine bases, e.g., adenine and guanine .

Synthesis Analysis

Imidazo[1,5-a]pyrimidine derivatives, which are structurally similar to 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid, have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Chemical Reactions Analysis

Imidazo[1,5-a]pyrimidines undergo a variety of chemical reactions. For instance, they can undergo a conversion into 3H-imidazo[4,5-b]pyridine under acidic conditions, which can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Physical and Chemical Properties Analysis

5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a solid substance with a molecular weight of 176.17 . The SMILES string for this compound is Cc1cccc2nc(cn12)C(O)=O .科学研究应用

合成和生物活性

5-甲基咪唑并[1,2-c]嘧啶-2-羧酸是一种化合物,虽然在研究中没有被直接强调,但属于一类以其多样的合成应用和生物活性而闻名的化合物。其结构类似物和衍生物表现出显著的药理特性,包括抗炎、抗菌和 DNA 结合能力,这突显了 5-甲基咪唑并[1,2-c]嘧啶-2-羧酸在科学研究中的潜力。

抗炎活性:与 5-甲基咪唑并[1,2-c]嘧啶-2-羧酸相似的化合物,如 2-苯基咪唑并[1,2-a]吡啶-3-羧酸酯、酸和酰胺,已被合成并评估其抗炎和镇痛活性。这些化合物在药理测试中显示出前景,突出了 5-甲基咪唑并[1,2-c]嘧啶-2-羧酸衍生物在开发新的抗炎药中的潜力 (Di Chiacchio et al., 1998)。

DNA 结合特性:5-甲基咪唑并[1,2-c]嘧啶-2-羧酸的结构框架与以其 DNA 结合特性而闻名的化合物相似。例如,具有相似咪唑成分的吡咯-咪唑多酰胺已被研究其识别 DNA 小沟中特定序列的能力,表明在基因调控和分子生物学研究中具有潜在应用 (Swalley, Baird, & Dervan, 1996)。

抗菌活性:与 5-甲基咪唑并[1,2-c]嘧啶-2-羧酸在结构上相关的氟咪唑的抗菌活性已得到广泛研究。这些研究表明,某些氟咪唑对不同病毒组的病毒细胞病变具有抑制作用,表明 5-甲基咪唑并[1,2-c]嘧啶-2-羧酸的衍生物有可能用作抗病毒剂 (De Cercq & Luczak, 1975)。

未来方向

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic strategies and drug discovery research involving these compounds is a promising future direction .

作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds similar to “5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid”, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of antituberculosis agents .

Biochemical Pathways

Imidazo[1,2-a]pyridines have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Result of Action

Imidazo[1,2-a]pyridines have shown significant activity against mdr-tb and xdr-tb .

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridines, a related class of compounds, have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Molecular Mechanism

Imidazo[1,2-a]pyridines have been shown to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

属性

IUPAC Name |

5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-9-3-2-7-10-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUJJTNVCSOADN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=NC(=CN12)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

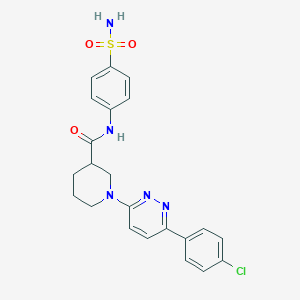

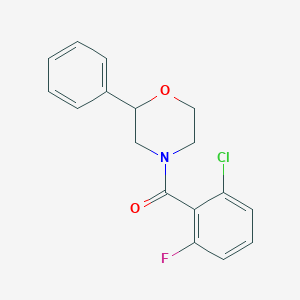

![3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2559781.png)

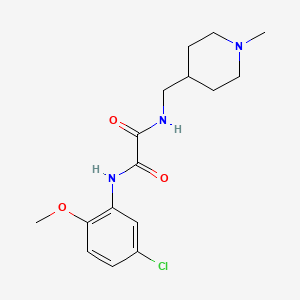

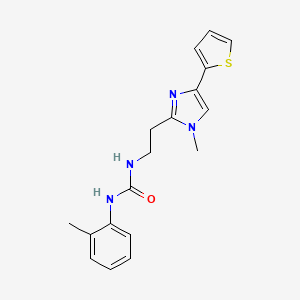

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2559782.png)

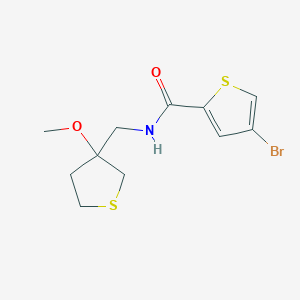

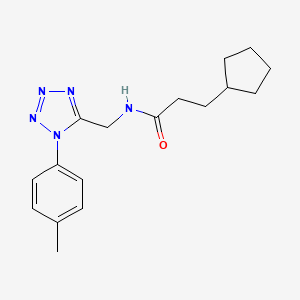

![1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559787.png)

![methyl [3-(anilinocarbonyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2559791.png)